

Spectroscopic Properties of Phenol: A Technical Guide for Identification

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic properties of **phenol** (C₆H₅OH), a fundamental structural motif in many pharmaceutical compounds and industrial chemicals. Understanding its characteristic spectral signatures across various analytical techniques is crucial for structural elucidation, purity assessment, and quality control. This document details the principles, experimental protocols, and data interpretation for the identification of **phenol** using Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. In **phenol**, the absorption is due to electronic transitions within the aromatic benzene ring (the chromophore). The hydroxyl group (-OH) acts as an auxochrome, a substituent that modifies the absorption characteristics of the chromophore, typically causing a shift to longer wavelengths (a bathochromic or red shift).

Data Presentation

The UV absorption of **phenol** is sensitive to the solvent used.[1][2][3] In neutral, aqueous solutions, **phenol** exhibits a strong absorption maximum (λmax) at approximately 270 nm.[4] Another absorption band can be observed at a shorter wavelength.



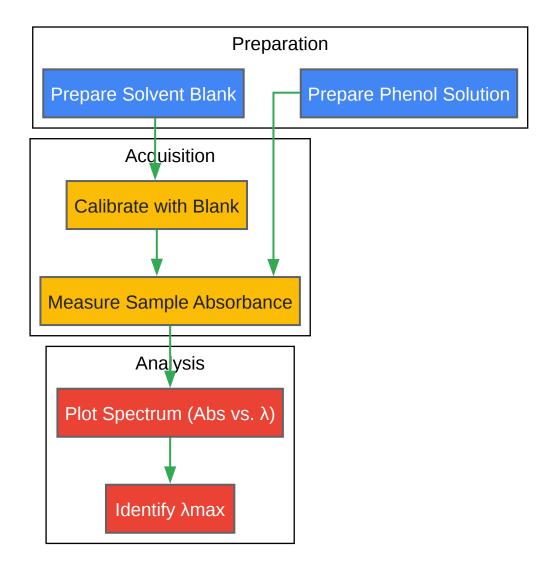
Spectroscopic Parameter	Value (in Water/Neutral Solvent)	Reference
Primary Absorption (λmax)	~270-275 nm	[4][5]
Secondary Absorption (λmax)	~210 nm	

Experimental Protocol: UV-Vis Spectrum Acquisition

- Instrument Preparation: Turn on the UV-Vis spectrophotometer and its lamps (Deuterium for UV, Tungsten for visible) and allow the instrument to warm up for at least 30 minutes to ensure stability.[4]
- Sample Preparation: Prepare a stock solution of **phenol** in a suitable UV-grade solvent (e.g., water, methanol, or ethanol). From the stock solution, prepare a dilute sample solution in a volumetric flask. Concentrations are typically in the parts-per-million (ppm) range.[1]
- Cuvette Selection: Use a pair of matched quartz cuvettes, as glass cuvettes absorb UV radiation.
- Blanking/Zeroing: Fill one cuvette with the pure solvent to be used for the sample solution.
 This will serve as the reference or blank. Place it in the spectrophotometer and perform a baseline correction or "zero" measurement across the desired wavelength range (e.g., 200-400 nm).[4]
- Sample Measurement: Empty the blank cuvette, rinse it with the **phenol** sample solution, and then fill it with the sample solution. Place the sample cuvette in the spectrophotometer.
- Spectrum Acquisition: Scan the sample across the predetermined wavelength range. The instrument will plot absorbance versus wavelength, revealing the absorption maxima.

Visualization: UV-Vis Experimental Workflow





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Workflow for UV-Vis Spectroscopic Analysis of **Phenol**.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the vibrations of atoms in a molecule. Specific bonds vibrate at characteristic frequencies, making IR spectroscopy an excellent tool for identifying functional groups. The IR spectrum of **phenol** is distinguished by features of both an alcohol (O-H bond) and an aromatic compound (C=C and C-H bonds of the ring).

Data Presentation



The key diagnostic peaks in the IR spectrum of **phenol** are the broad O-H stretching band, the aromatic C-H stretches, the aromatic C=C ring stretches, and the C-O stretch.

Vibrational Mode	Wavenumber (cm⁻¹)	Intensity / Shape	Reference
O-H Stretch (H- bonded)	3550 - 3200	Strong, Broad	[6][7][8][9]
C-H Stretch (Aromatic)	3100 - 3000	Medium, Sharp	[6]
C=C Stretch (Aromatic Ring)	1600 - 1440	Medium to Strong	[6][7]
C-O Stretch	~1220	Strong	[6]
C-H Out-of-Plane Bending	750 - 850	Strong	[6]

The broadness of the O-H stretch is a hallmark feature, resulting from intermolecular hydrogen bonding.[6][7]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a common and convenient method for acquiring IR spectra of solid or liquid samples.

- Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
- Background Scan: Before placing the sample, run a background scan. This measures the IR spectrum of the ambient environment (air, CO₂, water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum.
- Crystal Cleaning: Clean the surface of the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe. Allow the

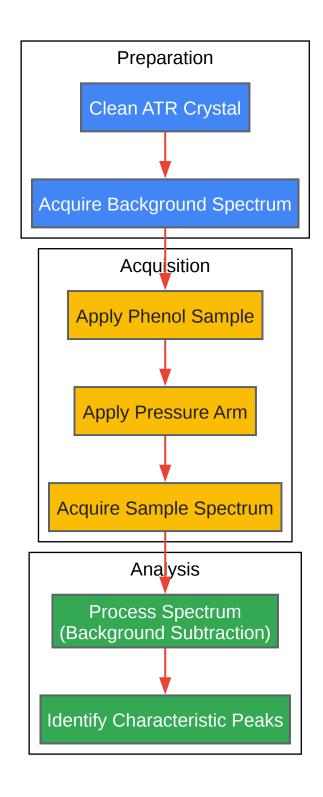


solvent to evaporate completely.

- Sample Application: Place a small amount of solid phenol or a single drop of molten/dissolved phenol directly onto the center of the ATR crystal.[10]
- Apply Pressure: Lower the pressure arm to press the sample firmly and evenly against the crystal. Consistent pressure is key for reproducible results.[10]
- Spectrum Acquisition: Initiate the sample scan. The instrument typically co-adds multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.[11] The final spectrum is generated after automatic subtraction of the background spectrum.
- Cleaning: After the measurement, clean the crystal and pressure arm tip thoroughly.

Visualization: ATR-FTIR Experimental Workflow





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Workflow for ATR-FTIR Spectroscopic Analysis of Phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy



NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H (proton) and ¹³C NMR are indispensable for the structural confirmation of **phenol**.

Data Presentation: ¹H NMR

In the ¹H NMR spectrum of **phenol**, protons are in different chemical environments: the hydroxyl proton, and the ortho, meta, and para protons on the benzene ring.[12]

Proton Assignment	Chemical Shift (δ) in CDCl₃ (ppm)	Multiplicity	Integration	Reference
Hydroxyl (-OH)	4.5 - 7.0	Broad Singlet	1H	[12][13][14]
Aromatic (ortho, C2-H, C6-H)	~6.84	Multiplet (dd or t)	2H	[15]
Aromatic (para, C4-H)	~7.24	Multiplet (t)	1H	[15]
Aromatic (meta, C3-H, C5-H)	~6.93	Multiplet (d)	2H	[15]

Note: The exact chemical shift of the -OH proton is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding and chemical exchange.[14] [16] This peak disappears upon shaking the sample with D₂O.[17]

Data Presentation: 13C NMR

Due to molecular symmetry, the six carbons of the **phenol** ring give rise to only four distinct signals in the ¹³C NMR spectrum.[18]



Carbon Assignment	Chemical Shift (δ) in CDCl₃ (ppm)	Reference
C1 (ipso, C-OH)	~155.0	[19]
C4 (para)	~121.0-122.2	[19]
C2 / C6 (ortho)	~115.0-117.0	[19]
C3 / C5 (meta)	~129.5-132.3	[19]

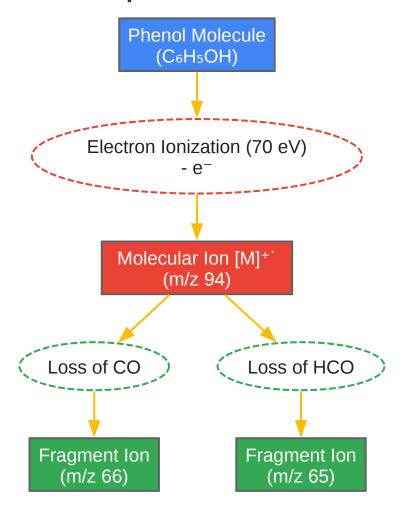
The ipso-carbon (C1), attached to the electronegative oxygen, is the most deshielded and appears furthest downfield.[18][20]

Experimental Protocol: NMR Spectrum Acquisition

- Sample Preparation: Dissolve approximately 10-50 mg of **phenol** in 0.5-1.0 mL of a deuterated solvent (e.g., deuterochloroform, CDCl₃) in a vial.[21] The deuterated solvent is necessary for the instrument's lock system.[21]
- Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.0 ppm and is used to reference the chemical shifts.[12]
- Transfer to NMR Tube: Transfer the solution into a clean, high-precision NMR tube. The solution must be free of any solid particles.[21]
- Instrument Setup: Insert the NMR tube into the spectrometer's probe. The instrument will lock onto the deuterium signal from the solvent, shim the magnetic field to optimize homogeneity, and tune the probe to the correct frequencies for ¹H or ¹³C.
- Acquisition: Set the desired experimental parameters (e.g., number of scans, pulse sequence). For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
- Data Processing: After acquisition, the raw data (Free Induction Decay, FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to TMS.



Visualization: NMR Experimental Workflow



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